[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine
CAS No.:
Cat. No.: VC17175537
Molecular Formula: C6H7F3N2
Molecular Weight: 164.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F3N2 |
|---|---|
| Molecular Weight | 164.13 g/mol |
| IUPAC Name | [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine |
| Standard InChI | InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H,1,10H2 |
| Standard InChI Key | LCQXEQCKDWZCIF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN1)C(F)(F)F)CN |
Introduction
Chemical Structure and Properties
The molecular formula of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine is C₆H₇F₃N₂, with a molecular weight of 164.13 g/mol. The compound’s InChI key, LCQXEQCKDWZCIF-UHFFFAOYSA-N, provides a unique identifier for its stereochemical and structural features . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 164.13 g/mol |
| Purity | ≥98% (typical commercial grade) |
| Spectral Data (NMR/IR) | Characteristic peaks for -CF₃ and -NH₂ groups |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methanamine moiety enables participation in hydrogen bonding and nucleophilic reactions .
Synthesis Methods
The synthesis of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine typically involves a multi-step protocol:
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Halogenation: 4-Bromo-1H-pyrrole undergoes electrophilic substitution with trifluoroacetic acid (TFA) to introduce the -CF₃ group.
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Reduction: Subsequent reduction of the intermediate nitro or cyano derivative using lithium aluminum hydride (LiAlH₄) yields the methanamine group.
Critical reaction conditions include:
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Temperature control (<0°C for halogenation to prevent side reactions).
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Anhydrous environments to avoid hydrolysis of intermediates.
Yield optimization remains challenging due to the sensitivity of the pyrrole ring to oxidative degradation, with reported yields ranging from 45% to 65%.
Chemical Reactivity
The compound exhibits reactivity typical of aryl amines and heterocycles:
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Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.
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Electrophilic Substitution: The pyrrole ring undergoes regioselective substitution at the 2- and 5-positions, influenced by the electron-withdrawing -CF₃ group.
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Coordination Chemistry: The amine group acts as a ligand for transition metals, enabling applications in catalysis .
For example, reaction with benzoyl chloride produces N-benzoyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine, a potential protease inhibitor precursor.
Research Findings and Future Directions
Recent studies have focused on optimizing synthetic routes and exploring biological activity:
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In Vitro Testing: Derivatives show IC₅₀ values of 2–10 μM against breast cancer cell lines (MCF-7).
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Computational Modeling: Docking studies predict strong binding affinity (ΔG = -9.2 kcal/mol) for the EGFR kinase domain .
Future research should prioritize:
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Toxicity Profiling: Assessing hepatotoxicity and genotoxicity in animal models.
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Structure-Activity Relationships (SAR): Modifying the pyrrole ring to enhance potency.
Comparison with Similar Compounds
| Compound | Bioactivity | Advantages Over [4-(CF₃)-1H-pyrrol-3-yl]methanamine |
|---|---|---|
| 5-(Trifluoromethyl)indole | Antidepressant (SSRI activity) | Higher metabolic stability |
| 2-(Trifluoromethyl)imidazole | Antifungal | Improved solubility in aqueous media |
The pyrrole scaffold offers superior synthetic flexibility compared to imidazole or indole analogues .
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